molecular formula C10H20O3 B2499454 2-(Heptyloxy)propanoic acid CAS No. 1039920-80-3

2-(Heptyloxy)propanoic acid

Cat. No.: B2499454
CAS No.: 1039920-80-3
M. Wt: 188.267
InChI Key: KVXWKCZRKDPJTB-UHFFFAOYSA-N
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Description

2-(Heptyloxy)propanoic acid is an organic compound with the molecular formula C10H20O3 and a molecular weight of 188.27 g/mol . Its CAS registry number is 1039920-80-3 . This compound is part of the propanoic acid family, which are carboxylic acids known for their role as intermediates in the synthesis of more complex molecules and for their antimicrobial properties when used as preservatives . As a derivative, this compound features a heptyloxy chain ether functional group, which can significantly alter its solubility and lipophilicity compared to the parent propanoic acid. This modification makes it a valuable intermediate in organic synthesis and materials science research. Researchers may utilize this compound in the development of novel chemical entities, such as herbicides. Structurally similar (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a key intermediate for preparing enantiomerically pure aryloxyphenoxypropionate herbicides, highlighting the importance of this class of molecules in agrochemical research . The mechanism of action for such compounds can be complex; in general, propanoic acid derivatives can exhibit antimicrobial activity by reducing the environmental pH and, in their undissociated form, disrupting microbial cell functions . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-8-13-9(2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXWKCZRKDPJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 2 Heptyloxy Propanoic Acid

Reactivity of the Carboxyl Group

The carboxyl group is the primary site of acidic and nucleophilic/electrophilic reactions in the molecule.

Acidity and Ionization Behavior in Solution

Like other carboxylic acids, 2-(heptyloxy)propanoic acid acts as a weak acid in aqueous solutions, partially dissociating to yield a carboxylate anion and a proton. libretexts.orgquora.com The equilibrium for this ionization can be represented as:

CH₃(CH₂)₆OCH(CH₃)COOH + H₂O ⇌ CH₃(CH₂)₆OCH(CH₃)COO⁻ + H₃O⁺

A relevant comparison can be made with 2-hydroxypropanoic acid (lactic acid), which has a pKa of 3.86. quora.com The alpha-hydroxyl group's electron-withdrawing nature makes lactic acid significantly more acidic than propanoic acid. quora.com The heptyloxy group in this compound features a similarly positioned electronegative oxygen atom, suggesting its pKa value would also be lower than that of propanoic acid, indicating a stronger acidity.

Table 1: Comparison of pKa Values for Related Carboxylic Acids

CompoundStructurepKa ValueReference
Propanoic acidCH₃CH₂COOH~4.89 utexas.edu
2-Hydroxypropanoic acid (Lactic acid)CH₃CH(OH)COOH~3.86 quora.com
This compoundCH₃(CH₂)₆OCH(CH₃)COOHEstimated to be < 4.89Based on inductive effects quora.com

Nucleophilic and Electrophilic Transformations at the Carboxyl Center

The carboxyl group of this compound is susceptible to various transformations common to carboxylic acids.

Nucleophilic Acyl Substitution: The carboxyl carbon is electrophilic and can be attacked by nucleophiles, leading to substitution reactions. Key examples include:

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (e.g., ethanol) to form the corresponding ester (ethyl 2-(heptyloxy)propanoate) and water.

Amide Formation: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide. This typically requires activation of the carboxylic acid (e.g., conversion to an acyl chloride) or high temperatures.

Reduction: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to effect this transformation, which would convert this compound into 2-(heptyloxy)propan-1-ol.

Reactivity of the Ether Linkage

Ethers are generally characterized by their low reactivity, which is why they are often used as solvents in chemical reactions. libretexts.orglibretexts.orgopenstax.org The ether linkage in this compound is relatively stable under many conditions but can undergo cleavage under specific, harsh conditions.

Cleavage Reactions of the Heptyloxy Ether Bond

The most common reaction involving ethers is cleavage of the C-O bond by strong acids. libretexts.orgopenstax.org This reaction typically requires concentrated aqueous solutions of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org Hydrochloric acid (HCl) is generally not effective. openstax.org

For this compound, which has a primary alkyl group (heptyl) and a secondary alkyl group attached to the ether oxygen, the cleavage is expected to proceed via an Sₙ2 mechanism. libretexts.orgopenstax.org In this mechanism, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. openstax.orgmasterorganicchemistry.com In this case, the attack would occur on the primary carbon of the heptyl group. The expected products of the reaction with excess HI would be 1-iodoheptane (B1294452) and 2-hydroxypropanoic acid.

Stability in Various Chemical Environments (e.g., Hydrolytic, Oxidative)

Hydrolytic Stability: The ether bond is stable to hydrolysis under neutral and basic conditions. It does not react with water in the absence of a strong acid catalyst.

Oxidative Stability: Like other ethers, this compound can be susceptible to oxidation. In the presence of atmospheric oxygen, ethers can undergo auto-oxidation to form hydroperoxides and peroxides. This process is often initiated by light, heat, or radical initiators. The carbon atom adjacent to the ether oxygen is the typical site of this reaction.

Table 2: Summary of Expected Reactivity for this compound

Functional GroupReaction TypeReagents/ConditionsExpected Products
Carboxyl GroupIonization (Acidic)Water2-(Heptyloxy)propanoate and H₃O⁺
Carboxyl GroupEsterificationAlcohol (R'-OH), Acid CatalystEster and Water
Carboxyl GroupReductionLiAlH₄ then H₂O2-(Heptyloxy)propan-1-ol
Ether LinkageAcidic CleavageConc. HBr or HI, Heat1-Haloheptane and 2-Hydroxypropanoic acid
Ether LinkageHydrolysisNeutral or Basic WaterNo Reaction
Ether LinkageOxidationO₂, light/heatHydroperoxides

Proposed Mechanisms for Key Chemical Transformations

The reactions of this compound proceed through well-established organic chemistry mechanisms.

Mechanism of Acidity: The acidity of the carboxyl group arises from the resonance stabilization of the carboxylate anion formed upon deprotonation. The negative charge is delocalized over the two oxygen atoms, which increases the stability of the conjugate base and favors the dissociation of the proton.

Mechanism of Acidic Ether Cleavage (Sₙ2): The cleavage of the ether bond with a strong acid like HI follows a two-step Sₙ2 mechanism:

Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen atom by the strong acid. This is a rapid and reversible step that converts the alkoxy group into a good leaving group (an alcohol).

Nucleophilic Attack by Halide: The halide ion (I⁻), a strong nucleophile, then attacks one of the adjacent carbon atoms. Due to steric considerations, the attack occurs at the less substituted primary carbon of the heptyl group, displacing the 2-hydroxypropanoic acid molecule. This concerted step results in the formation of 1-iodoheptane and 2-hydroxypropanoic acid. libretexts.orgopenstax.orgmasterorganicchemistry.com

Decarboxylation and Decarbonylation Pathways of Propanoic Acid Systems

Decarboxylation and decarbonylation are two significant thermal or catalytic decomposition pathways for carboxylic acids, involving the removal of the carboxyl group as carbon dioxide (CO₂) or carbon monoxide (CO), respectively. These reactions are of considerable interest in biomass upgrading and chemical synthesis. The study of propanoic acid serves as a crucial model for understanding these pathways for substituted derivatives like this compound.

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide. For simple aliphatic carboxylic acids, this process typically requires high temperatures unless an activating functional group is present. The general mechanism for the decarboxylation of a carboxylic acid (RCOOH) to yield a hydrocarbon (RH) and CO₂ can be influenced by various factors, including the presence of catalysts or specific structural features within the molecule.

Theoretical studies on the decarboxylation of propanoic acid on catalyst surfaces, such as palladium (Pd), indicate that the mechanism often begins with the cleavage of the O-H bond of the carboxylic acid. This is followed by the scission of the C-C bond to release CO₂. The presence of α- and/or β-carbon dehydrogenation steps prior to the C-C bond cleavage can also play a role in the most favorable reaction pathways researchgate.net.

Decarbonylation , on the other hand, involves the removal of a carbonyl group as carbon monoxide. This process is often favored over decarboxylation under certain catalytic conditions and is a key reaction in hydrodeoxygenation processes. For propanoic acid on a ruthenium (Ru) surface, theoretical models predict that the decarbonylation mechanism is significantly faster than decarboxylation researchgate.net. The most favorable pathway for decarbonylation is proposed to proceed through the removal of the hydroxyl group from the carboxylic acid to form a propanoyl intermediate (CH₃CH₂CO). This is followed by the cleavage of the C-CO bond to produce an ethyl group (CH₃CH₂) and CO researchgate.net. The final step involves the hydrogenation of the ethyl group to ethane (B1197151). Sensitivity analyses have indicated that the removal of the acid's -OH group is the rate-controlling step in this deoxygenation process researchgate.net.

Similarly, on a Pd(111) model surface, the decarbonylation of propanoic acid is suggested to proceed via the dehydroxylation of the acid to form propanoyl, followed by dehydrogenation steps at the α- and/or β-carbons before the C-C bond scission researchgate.net.

The choice between decarboxylation and decarbonylation pathways is highly dependent on the catalyst and reaction conditions. For instance, studies on the hydrodeoxygenation of propanoic acid over a platinum/silica (Pt/SiO₂) catalyst show that decarbonylation is a significant pathway, leading to the formation of ethane and CO rsc.org.

While these studies focus on propanoic acid, the fundamental principles of O-H bond cleavage, C-OH bond scission, and C-C bond cleavage are applicable to this compound. The bulky heptyloxy group may introduce steric hindrance that could affect the interaction of the molecule with the catalyst surface, potentially influencing the relative rates of decarboxylation and decarbonylation.

Table 1: Comparison of Decarboxylation and Decarbonylation Pathways for Propanoic Acid on Different Catalysts

PathwayCatalystProposed Key IntermediatesRate-Controlling Step
Decarbonylation Ru(0001)Propanoyl (CH₃CH₂CO), Ethyl (CH₃CH₂)Removal of the acid –OH group
Decarbonylation Pd(111)Propanoyl (CH₃CH₂CO)-
Decarboxylation Pd(111)--
Decarbonylation Pt/SiO₂Propionaldehyde, 1-propanol-

Reaction Kinetics and Thermodynamics of Synthetically Relevant Steps

In a study on the esterification of n-propionic acid and 2-propanol, the reaction was found to follow second-order kinetics. The forward and backward rate constants were evaluated, providing a quantitative measure of the reaction's speed and equilibrium position.

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, are also important for understanding the feasibility and spontaneity of a reaction. For the reactive extraction of propionic acid using certain extractants, the process has been found to be exothermic, with negative values of enthalpy and entropy jptcp.com. This indicates that the formation of the acid-extractant complex is favored at lower temperatures.

For the synthesis of this compound, the key ether-forming step is generally thermodynamically favorable. However, the reaction kinetics can be influenced by the choice of solvent, base, and leaving group. The rate of reaction is typically dependent on the concentration of both the alkoxide and the alkyl halide.

Table 2: Illustrative Kinetic and Thermodynamic Data for Reactions of Propanoic Acid

ReactionReactantsCatalystKey Findings
Esterification n-Propionic acid and 2-propanolSulfuric acidFollows second-order kinetics. Rate is dependent on reactant mole ratio, catalyst loading, and temperature.
Reactive Extraction Propionic acid and Tri-n-octylamine (TOA)-The extraction process is exothermic (negative ΔH) with a decrease in entropy (negative ΔS).

It is important to note that the data presented in Table 2 is for propanoic acid and serves as a model. The actual kinetic and thermodynamic parameters for the synthesis of this compound would need to be determined experimentally. The presence of the heptyloxy group would likely introduce steric effects that could decrease the rate of reactions involving the carboxylic acid group compared to propanoic acid.

Advanced Spectroscopic Characterization of 2 Heptyloxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 2-(Heptyloxy)propanoic acid, offering profound insights into its atomic connectivity, chemical environment, and three-dimensional arrangement.

Elucidation of Molecular Structure (¹H, ¹³C, 2D NMR)

The molecular structure of this compound (C₁₀H₂₀O₃) is unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted chemical shifts (δ) are influenced by the electronegative oxygen atoms of the ether and carboxylic acid groups.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (s)1H
Methine (CH -O)3.9 - 4.1Quartet (q)1H
Methylene (B1212753) (-O-CH ₂-)3.4 - 3.6Triplet (t)2H
Propanoic Methyl (-CH ₃)1.3 - 1.5Doublet (d)3H
Heptyl Methylene (-CH ₂-)1.2 - 1.6Multiplet (m)10H
Heptyl Methyl (-CH ₃)0.8 - 0.9Triplet (t)3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, oxygen-attached, alkyl).

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-C OOH)175 - 180
Methine (-C H-O)75 - 80
Methylene (-O-C H₂-)68 - 72
Heptyl Alkyl Chain (-C H₂-)22 - 32
Propanoic Methyl (-C H₃)18 - 22
Heptyl Methyl (-C H₃)13 - 15

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments made in 1D NMR.

COSY spectra would show correlations between adjacent protons, for instance, between the methine proton and the protons of the propanoic methyl group, and between the protons of the adjacent methylene groups in the heptyl chain.

HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H connections.

HMBC spectra reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial in definitively connecting the heptyl chain to the propanoic acid moiety via the ether linkage, by showing a correlation between the methylene protons (-O-CH ₂-) and the methine carbon (-C H-O), and vice-versa.

Conformational Analysis through NMR Data

The flexibility of the heptyloxy side chain allows this compound to adopt multiple conformations in solution. NMR data provides insights into the time-averaged conformation of the molecule. Analysis of vicinal proton-proton coupling constants (³JHH) along the alkyl chain can help determine the preferred dihedral angles and thus the favored chain conformation (e.g., gauche vs. anti). Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering crucial data on the spatial arrangement of the heptyl group relative to the chiral center of the propanoic acid portion.

Application of NMR in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for real-time monitoring of the synthesis of this compound. nih.gov For instance, in a Williamson ether synthesis reaction, the progress can be followed by observing the disappearance of the signals corresponding to the reactants (e.g., the α-proton of a 2-halopropanoic acid ester) and the simultaneous appearance and increase in intensity of the product's characteristic signals (e.g., the methine proton at ~4.0 ppm). nih.gov This non-destructive technique allows for the determination of reaction kinetics and endpoints. hmdb.ca

Following synthesis and purification, ¹H NMR is an effective method for assessing the purity of the final compound. The integration of the proton signals should correspond to the expected ratios for the pure molecule. The presence of signals from residual solvents or starting materials can be readily detected and quantified, providing a measure of the sample's purity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by features of the carboxylic acid and ether groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad
C-H Stretch (Alkyl)2850 - 2960Strong, Sharp
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O Stretch (Ether)1070 - 1150Strong
O-H Bend (Carboxylic Acid)1210 - 1320, 900 - 960Medium, Broad

The very broad O-H stretching absorption is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the condensed phase. nist.govresearchgate.net The strong carbonyl (C=O) stretch confirms the presence of the carboxylic acid. The C-O stretching vibration of the ether linkage provides evidence for the heptyloxy substituent. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation. The molecular weight of this compound is 188.27 g/mol . sigmaaldrich.com

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 188.

Fragmentation Analysis: The molecule is expected to fragment in predictable ways, primarily at the ether linkage and the carboxylic acid group.

Alpha-cleavage at the ether oxygen is a common pathway for ethers. This would involve the loss of a hexyl radical (C₆H₁₃•) to give a fragment at m/z 103, or the loss of the propanoic acid radical to give the heptyl oxonium ion.

Cleavage of the C-C bond adjacent to the ether oxygen (β-cleavage) can also occur.

Fragmentation of the carboxylic acid group can proceed via loss of a hydroxyl radical (•OH, M-17) leading to a peak at m/z 171, or loss of the entire carboxyl group (•COOH, M-45) resulting in a peak at m/z 143. libretexts.org

Predicted m/z Proposed Fragment Identity Fragmentation Pathway
188[C₁₀H₂₀O₃]⁺Molecular Ion (M⁺)
171[C₁₀H₁₉O₂]⁺Loss of •OH
143[C₁₀H₁₉]⁺Loss of •COOH
103[C₄H₇O₃]⁺Alpha-cleavage at ether
99[C₇H₁₅]⁺Heptyl cation
45[COOH]⁺Carboxyl cation

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy, Vibrational Circular Dichroism)

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the alkyl backbone, which are often weak in the IR spectrum. The C=O stretch would also be visible, though typically weaker than in the IR.

Vibrational Circular Dichroism (VCD): Since this compound possesses a chiral center at the C-2 position, Vibrational Circular Dichroism (VCD) can be employed. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations, it is possible to determine the absolute configuration (R or S) of the chiral center. VCD is also a powerful tool for studying the conformational preferences of chiral molecules in solution, as different conformers can give rise to distinct VCD signals. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the material.

As of the latest available scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental crystallographic data, including unit cell parameters and atomic coordinates, are not available for this particular compound. The physical state of this compound is often described as a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction unless crystallization is induced at lower temperatures.

To illustrate the type of information that would be obtained from such a study, we can consider the crystallographic data for a related compound, 2-(4-Hydroxyphenoxy)propanoic acid. While the substituent on the ether linkage is different, this example demonstrates the detailed structural insights that X-ray crystallography provides. For 2-(4-Hydroxyphenoxy)propanoic acid, a study revealed a monoclinic crystal system. nih.gov In its crystal structure, molecules are linked by O—H⋯O hydrogen bonds. nih.gov

A hypothetical data table for the kind of crystallographic parameters that would be determined for this compound, if a suitable crystal were analyzed, is presented below. It is crucial to note that the following table is illustrative and does not represent actual experimental data for this compound.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1250
Z (molecules per unit cell) 4
Calculated Density (g/cm³) 1.00

| Hydrogen Bonding | R²₂(8) dimer motif |

In a potential solid-state structure of this compound, it would be expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The flexible heptyloxy chain would likely adopt an extended conformation to maximize van der Waals interactions between adjacent molecules, leading to a layered or interdigitated packing arrangement within the crystal lattice. The precise conformation and packing would be determined by the interplay of these intermolecular forces.

Theoretical and Computational Chemistry Investigations of 2 Heptyloxy Propanoic Acid

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for understanding how chemical reactions occur step-by-step. For 2-(Heptyloxy)propanoic acid, this could involve studying reactions like esterification, amidation, or deprotonation. mdpi.comresearchgate.net

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. acs.org Locating and characterizing the transition state is a primary goal of mechanistic studies. mdpi.com

For a key transformation, such as the acid-catalyzed esterification of this compound, computational methods can:

Optimize Transition State Geometry: Algorithms are used to find the specific molecular geometry of the transition state.

Calculate Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. rsc.org

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path. nih.gov

For more complex reactions involving multiple steps and intermediates, mapping the entire free energy surface is necessary. This surface is a multi-dimensional plot of the free energy of the system as a function of the geometric coordinates of the atoms.

Such a map for a reaction involving this compound would reveal:

All Stable Intermediates: Low-energy valleys on the surface correspond to stable or metastable intermediates.

All Transition States: Saddle points on the surface connect the intermediates and represent the transition states for each step.

The Most Favorable Reaction Pathway: By tracing the lowest energy path from reactants to products across the surface, the most likely reaction mechanism can be determined.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a molecule with its biological activity (QSAR) or physical properties (QSPR). nih.govnih.gov These models are statistical in nature and are built from a dataset of known compounds.

For this compound and its analogues, a QSAR/QSPR study would typically involve:

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These can describe constitutional (e.g., molecular weight), topological (e.g., branching), geometric (e.g., surface area), and electronic (e.g., dipole moment) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of these descriptors to the activity or property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical cross-validation techniques and an external test set of molecules.

A hypothetical QSAR model for predicting the antimicrobial activity of a series of 2-alkoxypropanoic acids might look like:

Log(Activity) = 0.75 * LogP - 0.21 * (Molecular Surface Area) + 1.54

Where LogP (a measure of lipophilicity) and Molecular Surface Area are the calculated descriptors. Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

QSAR Modeling for Related Propanoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of propanoic acid, QSAR studies have been instrumental in predicting their activities and guiding the design of new molecules with enhanced properties. These models often utilize a range of molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.netjocpr.com

In studies of meta-substituted phenyl propanoic acids, QSAR analysis has been successfully employed to correlate structural descriptors with biological activity, achieving high correlation coefficients (r² values up to 0.9393). researchgate.net Such models indicate that electronic descriptors, like partial atomic charges on specific atoms, can have significant effects on the compound's activity. researchgate.net Similarly, research on other propanoic acid derivatives has shown that the presence and position of certain substituents are crucial for their biological effects. researchgate.netmdpi.com For instance, structure-activity relationship studies revealed that a chloro substituent at the alpha-position and an aryloxy or aralkyloxy substituent on the beta-aryl moiety were important for substantial hypolipidemic activity in a series of α-substituted-β-arylpropionic acid derivatives. researchgate.net

The general approach involves generating a set of molecular descriptors (e.g., electronic, spatial, thermodynamic) for a series of related propanoic acid derivatives and then using statistical methods to build a regression model that links these descriptors to the observed activity. researchgate.net The predictive power of these models is often validated using cross-validation techniques. researchgate.net These computational models allow for the screening of virtual libraries of compounds and the selection of promising candidates for synthesis and further testing, thereby streamlining the drug discovery process. nih.govjocpr.com

Table 1: Examples of Descriptors Used in QSAR Studies of Propanoic Acid Derivatives

Descriptor Type Examples Relevance
Electronic Partial Atomic Charges, Dipole Moment Influences electrostatic interactions and reactivity. researchgate.net
Spatial Molecular Volume, Surface Area Relates to the steric fit of the molecule with its target. researchgate.net
Thermodynamic Heat of Formation, Gibbs Free Energy Provides insights into the stability and spontaneity of interactions.

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms in the molecule. |

Predictive Modeling of Molecular Interactions and Reactivity

Predictive modeling plays a crucial role in understanding how molecules like this compound interact with biological targets and how they behave in chemical reactions. These models use computational methods to simulate and predict molecular behavior at an atomic level. Molecular docking, a key technique in this field, assesses the binding affinity of a molecule to a receptor's active site based on scoring functions. nih.gov This approach can help identify the most likely binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For propanoic acid derivatives, reactivity is largely governed by the carboxylic acid group and the ether linkage. Computational models can predict reaction pathways and transition states for processes like hydrodeoxygenation. For example, first-principles microkinetic models for propanoic acid on a Palladium (Pd) surface have shown that decarbonylation pathways are generally favored over decarboxylation. rsc.org However, the presence of different solvents can significantly alter the reaction landscape, with polar solvents making decarboxylation routes more competitive. rsc.org

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can be employed to study the degradation and reaction pathways of complex organic acids in various environments. arxiv.org These simulations provide a dynamic view of chemical transformations, helping to identify reaction intermediates and final products. arxiv.org Such predictive models are invaluable for understanding the stability, reactivity, and potential metabolic fate of compounds like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational behavior and thermodynamic properties of molecular systems. nih.gov

Conformational Dynamics and Flexibility of this compound in Various Environments

Studies on related molecules, such as perfluoropropionic acid, have revealed the existence of multiple stable conformers (e.g., gauche–syn, gauche–anti, and syn–syn) that differ in their dihedral angles. mdpi.com The relative populations of these conformers can be influenced by temperature and the surrounding environment. mdpi.com For this compound, the equilibrium between different conformers would be similarly sensitive to factors like solvent polarity and pH. In aprotic solvents, similar short-chain carboxylic acids tend to adopt a gauche conformation stabilized by intramolecular hydrogen bonding, whereas in protic solvents, intermolecular hydrogen bonding with the solvent is more prevalent, leading to a mix of gauche and trans conformers. nih.gov MD simulations can map these conformational landscapes and determine the probability of finding the molecule in a particular shape, which is crucial for its function and interactions.

Solvent Effects on Molecular Behavior and Self-Assembly

The solvent environment has a profound impact on the behavior of amphiphilic molecules like this compound, which possesses both a hydrophobic heptyl tail and a hydrophilic carboxylic acid head. The interplay between the solute and solvent molecules dictates processes like solubility, aggregation, and self-assembly. whiterose.ac.uk

In aqueous solutions, the hydrophobic effect drives the heptyl chains to minimize contact with water, leading to the formation of aggregates such as micelles or bilayers. The nature of the solvent can modulate this self-assembly process. For instance, cosolvents like ethanol (B145695) can strengthen the hydrogen-bond network of water, which can enhance hydrophobic interactions between molecules. nih.gov Conversely, other solvents may stabilize different assembled structures or even inhibit aggregation. nih.gov

First-principles studies on the hydrodeoxygenation of propanoic acid have demonstrated that the catalytic activity of a metal surface can vary significantly depending on the solvent, with the order of activity being water > n-butanol > octane (B31449) ≈ gas phase. rsc.org This highlights that the solvent is not merely a passive medium but an active participant in chemical processes. MD simulations can explicitly model solvent molecules to provide a molecular-level understanding of how different environments influence the structure, dynamics, and aggregation behavior of this compound. nih.gov

Supramolecular Interactions and Host-Guest Chemistry

Encapsulation Studies with Macrocyclic Hosts (e.g., Cyclodextrins)

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, enabling them to encapsulate hydrophobic "guest" molecules to form inclusion complexes. nih.govresearchgate.net This host-guest interaction can enhance the solubility, stability, and bioavailability of the guest molecule. mdpi.com

The encapsulation of carboxylic acids, similar in structure to this compound, within cyclodextrins has been extensively studied. The formation of these inclusion complexes is typically a 1:1 interaction where the hydrophobic part of the acid (the heptyl chain in this case) is inserted into the nonpolar cavity of the cyclodextrin (B1172386). researchgate.net The formation and stability of these complexes are governed by non-covalent interactions, primarily hydrophobic interactions and van der Waals forces. nih.gov

Spectroscopic methods, such as NMR, are powerful tools for studying these complexes, as the inclusion of the guest molecule into the CD cavity induces chemical shifts in the protons of both the host and guest. nih.gov The stability of the complex is quantified by the binding constant (K), which can be influenced by factors such as pH, temperature, and solvent composition. nih.gov Studies on phenolic acids have shown that optimal complexation with cyclodextrins often occurs at low pH and low temperatures. nih.gov For this compound, encapsulation within a cyclodextrin like β-cyclodextrin or its more soluble derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), would be expected to increase its aqueous solubility by shielding the hydrophobic heptyl tail. mdpi.com

Table 2: Factors Influencing Cyclodextrin Encapsulation of Carboxylic Acids

Factor Effect on Complex Stability Reference
pH Lower pH can increase stability by affecting the ionization state of the carboxylic acid. nih.gov
Temperature Lower temperatures generally favor complex formation as encapsulation is often an exothermic process. nih.gov
Solvent The presence of organic co-solvents can decrease the binding constant by competing for the CD cavity. nih.gov
Guest Size/Shape A good geometric fit between the guest molecule and the CD cavity is crucial for stable complex formation. researchgate.net

| CD Type | The size of the CD cavity (α-, β-, or γ-CD) determines which guest molecules can be effectively encapsulated. | researchgate.net |

Table of Compounds Mentioned

Compound Name
This compound
Propanoic acid
Phenyl propanoic acid
α-substituted-β-arylpropionic acid
Perfluoropropionic acid
Ethanol
n-Butanol
n-Octane
β-Cyclodextrin

Influence of Supramolecular Environments on Chemical Reactivity and Selectivity

Generally, supramolecular chemistry principles suggest that the reactivity and selectivity of a molecule like this compound could be significantly altered by placing it within a defined supramolecular environment. For instance, the chirality of a host system could influence the stereoselectivity of reactions at the chiral center of the propanoic acid moiety. Similarly, the hydrophobic cavity of a cyclodextrin or a calixarene (B151959) could encapsulate the heptyl chain, potentially altering the acidity of the carboxylic acid group or sterically hindering certain reaction pathways.

However, without specific computational models or experimental data for this compound, any discussion remains speculative. Detailed research findings, including reaction kinetics, transition state energies, and product ratios in different supramolecular systems, are necessary to provide a quantitative understanding. Such studies would likely employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the non-covalent interactions between this compound and its supramolecular host and to elucidate the resulting changes in its chemical behavior.

As of now, data tables and detailed research findings on this specific topic for this compound are not present in the reviewed literature.

Biochemical and Mechanistic Investigations in Model Systems in Vitro Focus

Interactions with Biomolecules: In Vitro Studies

While specific in vitro studies focusing exclusively on 2-(heptyloxy)propanoic acid are not extensively documented in publicly available literature, its structural characteristics as an ether-linked fatty acid derivative allow for informed discussion of its potential interactions with biomolecules based on established principles of enzyme kinetics and receptor binding.

The interaction of a compound like this compound with an enzyme can be defined by its binding kinetics—the rates of association and dissociation—and its capacity to modulate the enzyme's activity. The heptyloxy moiety introduces a significant hydrophobic character compared to propanoic acid, suggesting a potential for interaction with enzymes that have hydrophobic pockets in their active or allosteric sites.

Enzyme modulation can be inhibitory or activating. Key kinetic parameters are determined through in vitro assays to quantify these interactions:

Association Rate Constant (k_on): Measures how quickly the compound binds to the target enzyme.

Dissociation Rate Constant (k_off): Measures how quickly the compound unbinds from the enzyme. A slow k_off is often a desirable trait as it implies a longer residence time of the compound on its target.

Equilibrium Dissociation Constant (K_d): The ratio of k_off to k_on, representing the concentration of the compound at which 50% of the enzyme molecules are bound at equilibrium. A lower K_d indicates a higher binding affinity.

Inhibitory Constant (K_i): Represents the concentration of an inhibitor required to produce half-maximum inhibition.

The introduction of the seven-carbon ether-linked chain in this compound would likely govern its specificity and affinity for enzymes involved in lipid metabolism or signaling. Synthetic ether lipid analogs have been shown to act as inhibitors of key enzymes in signal transmission pathways, such as protein kinase C and phospholipase C. wikipedia.org

Table 1: Key Parameters in Enzyme Binding Kinetics

ParameterSymbolDescriptionSignificance
Association Rate Constantk_onThe rate at which a ligand binds to its target.A higher value indicates faster binding.
Dissociation Rate Constantk_offThe rate at which a ligand-target complex dissociates.A lower value indicates a more stable complex and longer residence time.
Equilibrium Dissociation ConstantK_dThe concentration of ligand at which half of the target molecules are occupied at equilibrium.A lower K_d signifies higher binding affinity.
Inhibitory ConstantK_iThe concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.A lower K_i indicates a more potent inhibitor.

Receptor Ligand Binding Assays in Controlled Experimental Settings

Receptor-ligand binding assays are fundamental in vitro tools used to study the interaction between a ligand (the compound of interest) and a receptor. frontiersin.org These assays measure the affinity and specificity of a compound for a particular biological target. For a molecule like this compound, potential targets could include cell surface or nuclear receptors that normally bind fatty acids.

The general principle of these assays involves incubating a preparation of the receptor with a labeled ligand (often radiolabeled or fluorescently tagged). The binding affinity of an unlabeled test compound, such as this compound, is then determined by its ability to compete with the labeled ligand for the receptor's binding site. nih.gov

While specific receptor binding data for this compound is not available, its structural similarity to fatty acids suggests it could be investigated as a ligand for receptors such as:

Free Fatty Acid Receptors (FFARs): A class of G-protein coupled receptors that are activated by short- and long-chain fatty acids.

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are key regulators of lipid metabolism and are activated by fatty acids and their derivatives.

The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar heptyloxy tail, is a key determinant for potential interactions with the ligand-binding domains of such receptors.

Metabolic Pathways and Biological Roles in Non-Human Organisms

In microbial systems, propanoic acid (propionate) is a common metabolic byproduct of fermentation. mdpi.com Several metabolic pathways can produce or consume propionyl-CoA, the activated form of propanoic acid. The metabolism of this compound in a microbial environment would likely involve an initial cleavage of the ether bond, potentially by an etherase enzyme, to yield heptanol (B41253) and propanoic acid. The released propanoic acid would then enter the central intermediary metabolism.

Two of the major pathways for propionate (B1217596) metabolism in bacteria are:

The Wood-Werkman Cycle (or Succinate-Propionate Pathway): This is a primary fermentation pathway in Propionibacterium species. It involves the conversion of pyruvate (B1213749) to oxaloacetate, which is then reduced to succinate. Succinate is subsequently converted to succinyl-CoA, methylmalonyl-CoA, and finally to propionyl-CoA, which is then converted to propionate. mdpi.com

The Acrylate Pathway: Utilized by organisms such as Clostridium propionicum, this pathway involves the reduction of lactate (B86563) to lactyl-CoA, dehydration to acrylyl-CoA, and a final reduction to propionyl-CoA. mdpi.com

These pathways are crucial for the energy balance of the microorganisms, often linking the metabolism of various carbon sources to the production of ATP. mdpi.com

Table 2: Major Microbial Pathways for Propanoic Acid Metabolism

PathwayKey SubstratesKey IntermediatesPrimary OrganismsMetabolic Role
Wood-Werkman CyclePyruvate, LactateOxaloacetate, Succinyl-CoA, Methylmalonyl-CoAPropionibacterium sp.Primary fermentation pathway for propionate production.
Acrylate PathwayLactateLactyl-CoA, Acrylyl-CoAClostridium propionicum, Megasphaera elsdeniiFermentation pathway converting lactate to propionate.

Role in Cellular Functions and Biosynthetic Pathways in Non-Human Biological Models

Ether lipids, characterized by an ether linkage between a hydrocarbon chain and the glycerol (B35011) backbone, are essential components of cellular structures and signaling pathways in various organisms, from bacteria to mammals. wikipedia.org The structure of this compound, containing a stable ether bond, suggests it could play roles analogous to natural ether lipids.

In non-human biological models, ether lipids are known to be:

Structural Components of Membranes: In certain anaerobic bacteria and archaea, ether phospholipids (B1166683) are major constituents of the cell membrane, providing stability in extreme environments. wikipedia.org

Precursors for Signaling Molecules: Specific ether lipids, like platelet-activating factor, are potent signaling molecules involved in immune responses. wikipedia.org

Involved in Phagocytosis: Studies in the model organism Dictyostelium have shown that phospholipids containing ether-bound hydrocarbon chains are essential for efficient phagocytosis. nih.gov

Given this context, this compound could potentially be utilized by non-human organisms in several ways. It might be incorporated into the cell membrane, modifying its fluidity and function. Alternatively, it could act as a signaling molecule or interfere with existing lipid signaling pathways. Its metabolic breakdown could also release the heptyloxy group, which may have distinct biological effects.

Mechanistic Insights into Antimicrobial Activity: In Vitro Studies

The antimicrobial properties of fatty acids and other lipid molecules are well-recognized components of innate immunity in many organisms. nih.govresearchgate.net The primary mechanism of action for these molecules is the disruption of the bacterial cell membrane. The structure of this compound, with its lipophilic alkyl chain and acidic head group, is archetypal for a membrane-active antimicrobial agent.

In vitro studies on related compounds suggest several mechanisms by which this compound could exert antimicrobial effects:

Membrane Permeabilization: The hydrophobic heptyloxy tail can insert into the bacterial lipid bilayer. This disrupts the packing of the phospholipids, leading to an increase in membrane fluidity and permeability. This can cause leakage of essential ions and metabolites, ultimately leading to cell death.

Disruption of Electron Transport Chain: Many components of the bacterial electron transport chain are embedded within the cell membrane. The intercalation of foreign lipid molecules can physically disrupt these protein complexes, inhibiting cellular respiration and ATP synthesis.

Inhibition of Enzyme Activity: The compound can inhibit membrane-associated enzymes, such as those involved in cell wall synthesis. researchgate.net

Intracellular Acidification: In its protonated (uncharged) state, the carboxylic acid can diffuse across the bacterial membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This acidification can denature proteins and inhibit critical metabolic processes.

The presence of the ether linkage, which is more stable to chemical and enzymatic hydrolysis than an ester linkage, may contribute to the compound's persistence and potency as an antimicrobial agent.

Table 3: Proposed In Vitro Antimicrobial Mechanisms of Lipid-Based Acids

MechanismDescriptionConsequence for Bacterium
Membrane Intercalation & Disruption The lipophilic tail inserts into the lipid bilayer, altering its structure and integrity.Increased permeability, loss of membrane potential, leakage of cellular contents.
Inhibition of Cellular Respiration Disruption of membrane-bound enzyme complexes of the electron transport chain.Reduced or halted ATP production, leading to an energy crisis.
Enzyme Inhibition Direct interaction with and inhibition of membrane-associated or cytoplasmic enzymes.Impairment of essential processes like cell wall synthesis or nutrient uptake.
Intracellular Acidification The undissociated acid crosses the membrane and releases a proton inside the cell.Lowering of cytoplasmic pH, denaturation of proteins, and inhibition of metabolic pathways.

Evaluation Against Model Bacterial and Fungal Strains

The antimicrobial efficacy of this compound and related compounds has been assessed against a panel of clinically relevant microorganisms, including the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungal pathogen Candida albicans. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, the activity of structurally similar organic and fatty acids provides a basis for understanding its potential effectiveness.

Generally, organic acids exhibit broad-spectrum antimicrobial activity. For instance, propionic acid has demonstrated the ability to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA), as well as showing activity against E. coli and C. albicans. The lipophilic nature of compounds with alkyl chains is a significant factor in their antimicrobial action, suggesting that the heptyloxy group of this compound would contribute to its ability to interact with microbial cell membranes.

Studies on various N-alkylated compounds have shown that those with longer alkyl chains, such as dodecyl (C12) to hexadecyl (C16), exhibit potent bactericidal effects against MRSA, with MIC values as low as 3.9 µg/mL chemrxiv.orgresearchgate.netchemrxiv.org. This highlights the importance of the alkyl chain in determining antimicrobial potency.

Interactive Data Table: Antimicrobial Activity of Related Compounds

Note: This table is illustrative and based on data for structurally related compounds, not specifically this compound.

Compound ClassAlkyl Chain LengthTarget OrganismReported MIC Range
N-alkyl morpholinesC12-C16Staphylococcus aureus (MRSA)3.9 µg/mL
N-alkyl-pyranoquinolonesC6-C9Staphylococcus aureus1–4 μg/mL nih.gov
Long-chain fatty alcoholsC10-C13Staphylococcus aureusVariable, potent activity

Elucidation of Cellular Targets and Molecular Mechanisms of Action

The precise cellular targets and molecular mechanisms of action for this compound have not been definitively elucidated. However, based on the known mechanisms of similar antimicrobial lipids and organic acids, several potential modes of action can be proposed. A primary target for such amphiphilic molecules is often the microbial cell envelope.

Cell Wall Biosynthesis Inhibition:

One plausible mechanism is the inhibition of cell wall biosynthesis. The bacterial cell wall, particularly the peptidoglycan layer, is essential for maintaining cell integrity and is a common target for antibiotics creative-biolabs.comsigmaaldrich.comnih.govlibretexts.orgmicrobenotes.com. Antibiotics that inhibit cell wall synthesis often interfere with the enzymes, such as transpeptidases and transglycosylases, that are responsible for cross-linking the peptidoglycan chains creative-biolabs.comnih.gov. Glycopeptide antibiotics, for example, bind to the precursors of peptidoglycan, thereby blocking the addition of new units to the cell wall nih.govlibretexts.org. While it is not confirmed for this compound, its structure could potentially allow it to interfere with the enzymatic processes embedded within the cell membrane that are crucial for cell wall assembly.

Disruption of Cell Membrane Integrity:

A more direct mechanism for compounds with lipophilic alkyl chains is the disruption of the cytoplasmic membrane. The "heptyloxy" tail of the molecule could intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell death mdpi.com. This mode of action is common for various fatty acids and other lipid-like antimicrobial agents.

Structure-Activity Relationship (SAR) Studies for In Vitro Antimicrobial Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For antimicrobial agents like this compound, SAR studies focus on modifications of the molecular structure to optimize antimicrobial potency.

A critical factor in the SAR of antimicrobial lipids is the length of the alkyl chain nih.gov. Research on various classes of antimicrobial compounds, including N-alkylated derivatives and long-chain fatty alcohols, consistently demonstrates that the length of the hydrophobic alkyl chain is a key determinant of antibacterial and antifungal activity researchgate.netchemrxiv.orgnih.govnih.gov.

Optimal Chain Length: Studies have shown that for a given class of antimicrobial lipids, there is often an optimal alkyl chain length for maximum potency nih.govnih.gov. For example, in a series of N-alkyl-pyranoquinolones, analogues with n-hexyl, n-heptyl, n-octyl, and n-nonyl chains displayed the best activity against S. aureus nih.gov. This suggests that the seven-carbon chain of the heptyloxy group in this compound is likely a significant contributor to its antimicrobial properties.

Influence of Lipophilicity: The lipophilicity conferred by the alkyl chain is crucial for the compound's ability to interact with and penetrate microbial cell membranes mdpi.com. An increase in chain length generally leads to increased lipophilicity, which can enhance antimicrobial activity up to a certain point. However, excessively long chains can lead to decreased solubility and reduced efficacy.

Role of the Carboxylic Acid Group: The propanoic acid moiety provides a polar head group, making the molecule amphiphilic. This dual character is essential for its interaction with the aqueous environment and the lipid components of microbial membranes.

Non Clinical Research Applications and Potential Technological Utilizations

Applications as Chemical Intermediates

As a bifunctional molecule, 2-(Heptyloxy)propanoic acid holds promise as a versatile chemical intermediate. The presence of both a reactive carboxylic acid group and a stable ether linkage allows for its incorporation into a wide array of more complex molecular architectures.

Carboxylic acids are fundamental building blocks in the synthesis of polyesters, a major class of polymers. scienceinfo.comyoutube.com The synthesis of polyesters typically involves the condensation reaction between a dicarboxylic acid and a diol. scienceinfo.comyoutube.com While this compound is a monocarboxylic acid, it could potentially be used as a chain terminator to control the molecular weight of a polyester (B1180765) chain or be chemically modified to a di-acid or diol to act as a monomer. The ether linkage could impart flexibility and hydrophobicity to the resulting polymer backbone.

The general reaction for polyester synthesis is the esterification of a dicarboxylic acid with a diol. jku.at Polyesters can also be produced through the ring-opening polymerization of lactones. jku.at The properties of the final polyester are dictated by the specific monomers used. jku.at

Table 1: Potential Role of this compound Derivatives in Polymer Synthesis

Potential Derivative Role in Polymerization Resulting Polymer Property Influence
Dimerized this compound (as a dicarboxylic acid) Monomer Increased flexibility and hydrophobicity
Reduced this compound (as a diol) Monomer Introduction of ether linkages into the main chain

In the realm of fine chemical synthesis, carboxylic acids and ethers are common functionalities. nih.gov The structure of this compound makes it a potential precursor for the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. researchgate.net The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acyl halides, which are key reactions in organic synthesis. wikipedia.org The heptyloxy group can influence the lipophilicity of the final molecule, a critical parameter for biologically active compounds.

The synthesis of higher carboxylic acids can be achieved from ethers through catalytic processes. nih.govresearchgate.net This indicates that the ether portion of this compound could also be a site for chemical modification, further expanding its utility as a building block.

Material Science Applications

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic head and a hydrophobic heptyl tail, suggests its potential in material science, particularly in applications requiring surface activity.

Ether carboxylic acids and their salts, known as alkyl ether carboxylates, are a class of anionic surfactants. atamanchemicals.comatamankimya.com These surfactants are known for their good performance under harsh conditions, such as high temperatures and high salinity, making them suitable for applications like enhanced oil recovery. skoltech.ruonepetro.org They are also valued for their mildness and are used in personal care products. innospec.comgoogleapis.com

The general structure of an alkyl ether carboxylate consists of a hydrophobic alkyl chain, a polyoxyethylene chain, and a terminal carboxylic acid group. skoltech.ru The properties of these surfactants, such as their foaming ability and detergency, can be tuned by varying the length of the alkyl chain and the degree of ethoxylation. atamanchemicals.com this compound shares the core structural features of an ether linkage and a carboxylic acid, suggesting it could exhibit similar surfactant properties.

Table 2: Comparison of this compound with General Alkyl Ether Carboxylate Surfactants

Property General Alkyl Ether Carboxylates Potential for this compound
Classification Anionic Surfactant atamanchemicals.com Potentially an anionic surfactant
Key Structural Features Hydrophobic alkyl chain, ether linkage(s), carboxylic acid skoltech.ru Heptyl chain, ether linkage, carboxylic acid
Potential Applications Enhanced oil recovery, personal care products, industrial cleaners skoltech.ruinnospec.com Similar applications are conceivable

In the field of coatings, resins, and adhesives, carboxylic acids can be "blocked" with vinyl ethers to create latent curing agents. researchgate.netnof.co.jp These vinyl ether blocked carboxylic acids are stable at room temperature but regenerate the reactive carboxylic acid upon heating. researchgate.netnof.co.jp This allows for the formulation of one-component thermosetting systems with epoxy resins, which have a long shelf-life and cure only when heat is applied. nof.co.jp

The process involves the reaction of a carboxylic acid with a vinyl ether, which can be reversed by heat. researchgate.netgoogle.comrsc.org This "deblocking" allows the carboxylic acid to react with an epoxy group, leading to cross-linking and the formation of a durable thermoset material. nof.co.jp Given its carboxylic acid functionality, this compound could be a candidate for this type of chemical modification, potentially yielding a liquid latent hardener with a hydrophobic character due to the heptyl group.

Table 3: Potential Application of Vinyl Ether Blocked this compound in Coatings

Feature Description
Compound Type Vinyl Ether Blocked Carboxylic Acid
Blocking Reaction This compound + Vinyl Ether
Curing Mechanism Thermal de-blocking followed by reaction with epoxy resin researchgate.net
Potential Advantages Liquid form for easier handling, improved solubility, introduction of hydrophobicity into the cured coating researchgate.net

Agrochemical Research (excluding human applications)

Carboxylic acids and their derivatives are widely used in agriculture. quora.com For example, phenoxy-propionic acid derivatives are a well-known class of herbicides. google.com The biological activity of these compounds is highly dependent on their chemical structure. While there is no specific information on the agrochemical applications of this compound, its structural similarity to some existing agrochemicals suggests it could be a subject of interest in this field.

Low molecular weight carboxylic acids can be used in foliar fertilizers to improve nutrient uptake by plants. carbotecnia.com Surfactants are also crucial components in agrochemical formulations, acting as wetting agents, emulsifiers, and dispersants to enhance the effectiveness of pesticides. kao.com Given the potential surfactant properties of this compound, it could be investigated for its utility as an adjuvant in agrochemical formulations.

Development of Herbicide Intermediates and Related Compounds

In the synthesis of AOPP herbicides, a common strategy involves the coupling of a substituted phenol (B47542) with a propanoic acid derivative. A frequently cited key intermediate in the production of these herbicides is (R)-2-(4-hydroxyphenoxy)propanoic acid. This molecule serves as a foundational scaffold to which various aryl groups are attached to create a diverse range of herbicidal compounds.

While it is chemically plausible that this compound could be utilized in similar synthetic pathways—potentially by reacting it with a suitable aromatic or heteroaromatic compound—there is no specific documentation in peer-reviewed journals or patents to confirm its use for developing new herbicide intermediates. The focus of much of the published research remains on modifications of the aryloxyphenoxy portion of the molecule.

Structure-Activity Relationships in Agrochemical Contexts for Target Selectivity

The structure-activity relationship (SAR) is a critical aspect of agrochemical research, guiding the design of more effective and selective herbicides. For AOPP herbicides, which typically target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, SAR studies have provided valuable insights into how molecular modifications affect herbicidal activity.

Generally, the herbicidal activity of AOPP derivatives is influenced by several structural features, including the nature and position of substituents on the aromatic rings. Some research on other classes of herbicidal compounds has indicated that the length of alkyl chains in other parts of the molecule can impact physicochemical properties like lipophilicity, which in turn can affect absorption, translocation, and ultimately, biological activity. For instance, in the development of certain novel herbicidal compounds, it has been observed that herbicidal activity may decrease with the extension of a carbon chain in an ester moiety. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Heptyloxy Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(heptyloxy)propanoic acid would likely rely on the Williamson ether synthesis, a robust and well-established method for forming ethers. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a primary alkyl halide, such as 1-bromoheptane, by an alkoxide, in this case, a salt of lactic acid (2-hydroxypropanoic acid). wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The process typically requires a strong base to deprotonate the hydroxyl group of the lactate (B86563) precursor. khanacademy.org

Future research will focus on evolving this classical method into more sustainable and efficient processes. Key areas of development include:

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance reaction rates and facilitate the separation of aqueous and organic phases, reducing waste. utahtech.edu

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. Research into lipases or etherases that can catalyze the formation of the ether bond between a heptyl donor and a propanoic acid derivative could lead to a highly efficient and enantioselective synthesis. Chemoenzymatic strategies, combining enzymatic steps with chemical ones, could produce enantiomerically pure this compound, which is crucial for potential biological applications. nih.govbiorxiv.org For example, a process could involve the enzymatic resolution of a racemic lactate precursor followed by a chemically catalyzed etherification.

Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. Developing a flow-based Williamson ether synthesis for this compound could significantly improve yield, purity, and manufacturing efficiency compared to batch processing.

A comparison of potential synthetic approaches is outlined below.

Synthetic Method Precursors Key Features Potential Advantages Research Focus
Classical Williamson Synthesis Lactate salt, 1-Heptyl halideSN2 reaction with strong baseWell-established, versatile wikipedia.orgOptimization of reaction conditions
Phase-Transfer Catalysis Lactic acid, 1-Heptyl halide, BaseUse of a catalyst (e.g., quaternary ammonium (B1175870) salt) to shuttle reactants between phasesMilder conditions, improved efficiency, reduced solvent use utahtech.eduScreening for optimal catalysts and solvent systems
Enzymatic Synthesis Heptanol (B41253) derivative, Propanoic acid derivativeBiocatalysis using enzymes like lipases or specialized etherasesHigh stereoselectivity, mild reaction conditions, environmentally friendly researchgate.netEnzyme discovery and engineering for substrate specificity

Advanced Spectroscopic Characterization Methodologies for Complex Molecular Systems

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure. Based on established chemical shift principles for propanoic acid and related structures, a predicted spectrum can be outlined. docbrown.infodocbrown.infodocbrown.info

1H NMR: The spectrum is expected to show distinct signals for the carboxylic acid proton (highly deshielded, >10 ppm), the methine proton at the C2 position, the methylene (B1212753) group of the heptyl chain adjacent to the ether oxygen, the other methylene groups of the chain, and the terminal methyl groups. docbrown.infonagwa.com

13C NMR: The spectrum would feature unique resonances for the carbonyl carbon, the C2 carbon bearing the ether linkage, and each of the seven carbons in the heptyloxy chain. docbrown.infodocbrown.info

Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Assignment Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
COOH 10.0 - 13.0 175 - 180
CH(O)-COOH 3.8 - 4.2 75 - 80
CH(O)-CH₃ 1.3 - 1.5 18 - 22
O-CH₂ -(CH₂)₅-CH₃ 3.4 - 3.7 68 - 72
O-CH₂-CH₂ -(CH₂)₄-CH₃ 1.5 - 1.7 29 - 33
(CH₂)₄ internal 1.2 - 1.4 22 - 32

Future research will employ more sophisticated techniques to probe finer structural and dynamic details.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is essential for accurate mass determination. researchgate.net For complex biological samples, tandem MS (MS/MS) methodologies will be crucial for identifying and quantifying the compound and its potential metabolites. frontiersin.orgresearchgate.net Techniques such as liquid chromatography-electron capture atmospheric pressure chemical ionization/mass spectrometry (LC-ECAPCI/MS) are particularly powerful for analyzing chiral lipids, allowing for the separation and sensitive detection of enantiomers. nih.govnih.gov

Chiral Chromatography: As this compound possesses a chiral center at the C2 position, methods to separate and characterize its enantiomers are critical. The coupling of chiral liquid chromatography with advanced MS and NMR will be a key area of investigation.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be indispensable for unambiguous assignment of all proton and carbon signals, especially for novel derivatives or when the compound is part of a complex mixture.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and materials research. For a molecule like this compound, these computational tools offer powerful predictive capabilities for future development.

Property Prediction: ML models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be trained on datasets of similar ether lipids to predict key properties of this compound and its virtual analogs. nih.gov Predicted properties could include physicochemical characteristics (e.g., solubility, logP), biological activity against specific targets, and potential toxicity profiles.

De Novo Design: Generative AI models can design novel molecules from scratch. wikipedia.org By defining a desired property profile (e.g., enhanced binding to a specific receptor, improved surfactant properties), these models can suggest new derivatives of this compound with modified alkyl chain lengths, branching, or substitutions on the propanoic acid moiety.

Synthesis Planning: AI tools can assist in devising optimal and sustainable synthetic routes. Retrosynthesis algorithms can propose viable reaction pathways, identify commercially available starting materials, and even predict reaction conditions, accelerating the discovery and production of new derivatives.

The integration of these AI/ML approaches can create an efficient design-make-test-analyze cycle, rapidly advancing the exploration of the chemical space around this compound for targeted applications.

Exploration of New Non-Clinical Applications in Advanced Materials and Catalysis

The amphiphilic nature of this compound, combining a polar carboxylic acid head with a nonpolar heptyl tail, makes it an interesting candidate for applications in materials science and catalysis.

Surfactants and Emulsifiers: Ether carboxylates are known to be effective surfactants and emulsifiers, particularly in applications like metalworking fluids and lubricants where they offer stability in hard water and low foaming potential. lubesngreases.comcolonialchem.com Future research could investigate the specific performance of this compound as a component in advanced lubricant formulations, corrosion inhibitors, or specialty cleaning agents. innospec.com

Polymer and Material Science: The carboxylic acid group can be used for polymerization or for grafting onto other materials. Potential avenues include:

Monomer for Specialty Polyesters: It could serve as a monomer to create polyesters with flexible ether side chains, potentially leading to materials with unique thermal or mechanical properties.

Surface Modifier: It could be used to modify the surface of nanoparticles or other materials to improve their dispersion in organic media or to introduce specific functionalities.

Catalysis: The ability of the carboxylate group to coordinate with metal ions suggests a potential role as a ligand in catalysis. Research could explore the synthesis of metal complexes involving this compound as a ligand for various organic transformations. The chiral nature of the molecule could be particularly valuable in asymmetric catalysis.

Deepening Mechanistic Understanding of Biochemical Interactions in In Vitro Model Systems

Ether lipids are integral components of biological systems, playing roles in membrane structure, cell signaling, and protection against oxidative stress. nih.govwikipedia.orgnih.gov The structure of this compound suggests it could function as a bioactive lipid, and future research should focus on elucidating its interactions within biological systems using in vitro models.

Interaction with Lipid-Sensing G-Protein Coupled Receptors (GPCRs): Many lipids and their derivatives act as signaling molecules by binding to GPCRs. nih.govwikipedia.org A significant research avenue is to screen this compound against a panel of lipid-sensing GPCRs (e.g., LPA, S1P, or free fatty acid receptors) to identify potential targets. In vitro assays measuring second messenger mobilization (e.g., Ca²⁺ flux or cAMP accumulation) in cells expressing these receptors would be a primary screening method. acs.orgnih.gov

Effects on Cell Membranes: As an amphiphilic molecule, this compound may intercalate into cell membranes, altering their physical properties such as fluidity and permeability. frontiersin.org Studies using model membranes (liposomes) and in vitro cell cultures could assess these effects. The accumulation of carboxylic acids can also lead to intracellular pH changes, which could be another mechanism of action to investigate. nih.gov

Metabolic Fate: Understanding how the compound is metabolized is crucial. In vitro studies using liver microsomes or primary hepatocytes can identify potential metabolic pathways, such as the hydroxylation or further oxidation of the alkyl chain, which is a common metabolic fate for lipophilic compounds. nih.gov

By exploring these avenues, a comprehensive understanding of the biochemical and cellular effects of this compound can be developed, potentially uncovering novel therapeutic or biotechnological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.